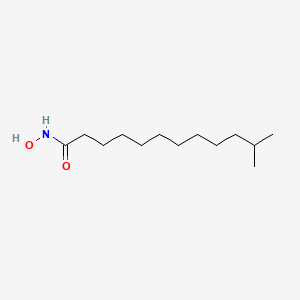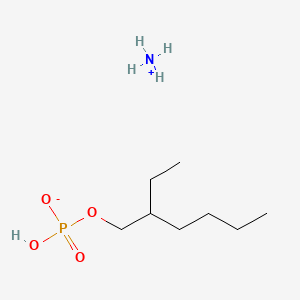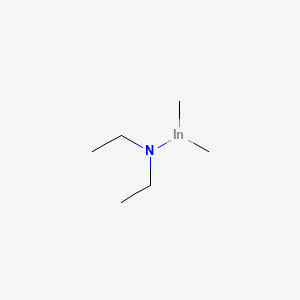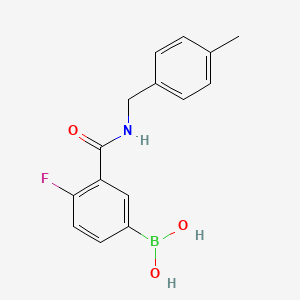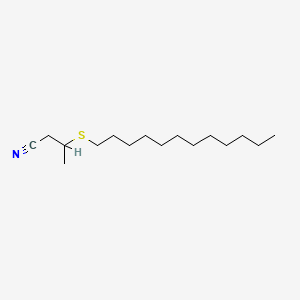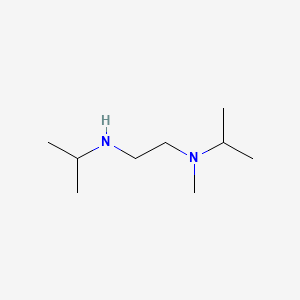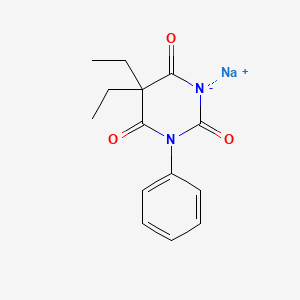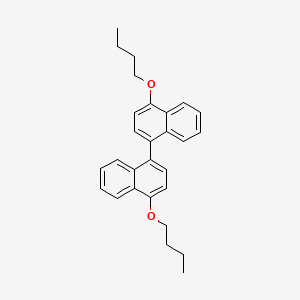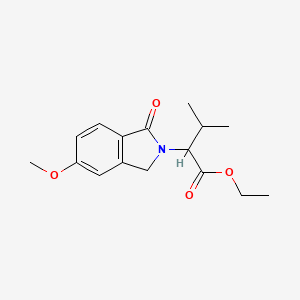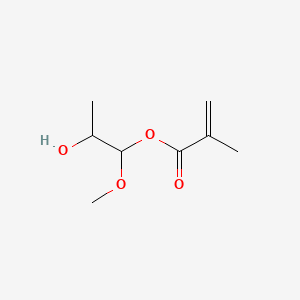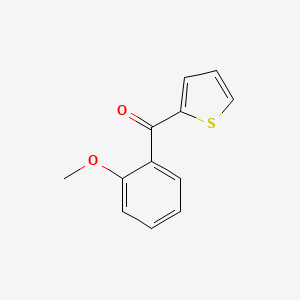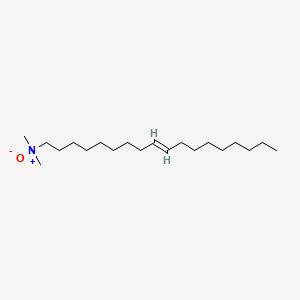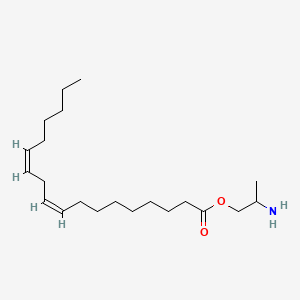
2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate is a chemical compound characterized by its unique structure, which includes an amino group attached to a propyl chain and a long-chain fatty acid with two cis double bonds at the 9th and 12th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of (9Z,12Z)-octadeca-9,12-dienoic acid with 2-aminopropanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and stringent control of reaction conditions is essential to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
Oxidation: Epoxides, diols, and hydroxylated fatty acid derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: N-substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function.
Vergleich Mit ähnlichen Verbindungen
2-Aminopropyl (9Z)-octadecenoate: Similar structure but with only one double bond.
2-Aminopropyl (6Z,9Z,12Z)-octadecatrienoate: Contains three double bonds, leading to different chemical properties.
Uniqueness: 2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of two cis double bonds at specific positions allows for unique interactions with biological membranes and other molecules.
Eigenschaften
CAS-Nummer |
71685-98-8 |
|---|---|
Molekularformel |
C21H39NO2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
2-aminopropyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h7-8,10-11,20H,3-6,9,12-19,22H2,1-2H3/b8-7-,11-10- |
InChI-Schlüssel |
TZKLETZQFBNKFN-NQLNTKRDSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(C)N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


